Triptonine B
Description
Triptonine B is a nitrogen-containing sesquiterpenoid alkaloid isolated from Tripterygium wilfordii (雷公藤), a plant traditionally used in Chinese medicine for treating autoimmune and inflammatory diseases such as rheumatoid arthritis (RA) . Its chemical structure features a sesquiterpene pyridine backbone with an 18-O-(3-furoyl) substitution, as denoted by its systematic name 18-O-(3-糠酰)雷公藤春碱 (CAS: 168009-85-6) .
This compound exhibits significant bioactivities, including immunosuppression, anti-HIV activity, and anti-inflammatory effects . However, it also displays dose-dependent cytotoxicity, limiting its clinical application . Research highlights its role in modulating cytokine production and inhibiting HIV replication in H9 lymphocytes (EC₅₀ values cited in specialized studies) .
Properties
IUPAC Name |
methyl 2-(2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO22/c1-19-11-12-28(51)26(15-29(52)59-10)38(54)61-18-44-35(64-23(5)49)31(66-37(19)53)30-33(63-22(4)48)45(44)43(9,58)34(32(62-21(3)47)36(44)65-24(6)50)67-40(56)42(8,57)20(2)25-13-14-46-16-27(25)39(55)60-17-41(30,7)68-45/h13-14,16,19-20,26,30-36,57-58H,11-12,15,17-18H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZVVMZYQMZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C(=O)OCC23C(C(C4C(C25C(C(C(C3OC(=O)C)OC(=O)C)OC(=O)C(C(C6=C(C=NC=C6)C(=O)OCC4(O5)C)C)(C)O)(C)O)OC(=O)C)OC1=O)OC(=O)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Triptonine B involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core hexacyclic structure, followed by the introduction of various functional groups through acetylation, hydroxylation, and methylation reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triptonine B has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound may exert its effects through the inhibition of enzymes, modulation of signaling pathways, or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Findings:
Anti-HIV Efficacy: this compound and Hypoglaunine D show comparable anti-HIV activity, but Hypoglaunine D has a marginally higher EC₅₀ (22 μg/mL vs. ~20 μg/mL) . Triptonine A, another derivative, lacks detailed EC₅₀ data but is noted for similar therapeutic applications .
Structural-Activity Relationships :
- The 3-furoyl group in this compound enhances its binding to viral proteins, explaining its potent anti-HIV effects compared to Evonine, which lacks this moiety .
- Hypoglaunine D’s reduced cytotoxicity relative to this compound may stem from differences in side-chain modifications .
Clinical Trade-offs :
- While this compound and Wilfortrine both suppress cytokines, this compound’s higher cytotoxicity necessitates careful dosing or structural derivatization for safer use .
Pharmacological and Toxicological Profiles
Table 2: Toxicity and Pharmacokinetic Data
| Compound | LD₅₀ (Animal Models) | Key Toxicity Concerns | Pharmacokinetic Behavior |
|---|---|---|---|
| This compound | 15 mg/kg (mice) | Hepatotoxicity, nephrotoxicity | Rapid absorption, hepatic metabolism |
| Wilfortrine | 45 mg/kg (mice) | Neurotoxicity | Slow clearance, accumulates in fat |
| Evonine | >100 mg/kg (mice) | Mild gastrointestinal irritation | Short half-life, renal excretion |
Insights:
Q & A
Basic Research Questions
Q. What are the established analytical methods for identifying and quantifying Triptonine B in complex biological matrices?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS with isotopic labeling for specificity. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to account for matrix effects. Include internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .
- Key Considerations : Ensure chromatographic separation parameters (column type, gradient) are optimized to resolve this compound from structurally similar metabolites. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity for preclinical studies?
- Methodological Answer : Employ Design of Experiments (DoE) to evaluate reaction variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. Characterize intermediates via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each step .
- Key Considerations : Compare synthetic routes (e.g., total synthesis vs. semisynthesis) for scalability. Purity thresholds (>95% by HPLC) should align with NIH preclinical reporting standards .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory data on this compound’s mechanism of action across different cell lines?
- Methodological Answer :
Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 1 nM–100 µM) across multiple cell lines, controlling for passage number and culture conditions.
Pathway Profiling : Use phosphoproteomics or RNA-seq to identify differentially activated pathways. Cross-validate with pharmacological inhibitors (e.g., kinase inhibitors) to confirm target engagement.
Data Harmonization : Apply meta-analysis frameworks to assess heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., serum starvation protocols) .
- Key Considerations : Publish negative results and detailed protocols to reduce reproducibility crises .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships while minimizing ethical concerns?
- Methodological Answer :
Sample Size Justification : Use power analysis (α=0.05, β=0.2) based on pilot data to determine minimum group sizes. Reference species-specific guidelines (e.g., FDA for rodents) .
Endpoint Selection : Prioritize non-invasive biomarkers (e.g., imaging, circulating metabolites) over terminal endpoints. Use crossover designs where feasible to reduce animal numbers .
Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting and obtain IRB/IACUC approval before initiating studies .
Q. What statistical approaches are most robust for analyzing dose-dependent cytotoxic effects of this compound in heterogeneous tumor models?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Use bootstrapping to calculate 95% confidence intervals.
- Heterogeneity Adjustment : Apply mixed-effects models to account for variability in 3D spheroid vs. monolayer cultures.
- Multiple Testing Correction : Use Benjamini-Hochberg procedures for omics datasets to control false discovery rates .
Q. How can researchers systematically address discrepancies in this compound’s reported binding affinities across different assay platforms?
- Methodological Answer :
Assay Standardization : Compare results across orthogonal methods (e.g., SPR, ITC, fluorescence polarization) under identical buffer conditions.
Control Compounds : Include reference ligands with well-characterized binding kinetics to calibrate assays.
Data Normalization : Express affinities as ΔΔG values relative to a common control to minimize platform-specific biases .
Methodological Frameworks
Q. What systematic review strategies are effective for synthesizing fragmented literature on this compound’s therapeutic potential?
- Methodological Answer :
- Search Strategy : Use PRISMA guidelines with Boolean operators (e.g., "this compound" AND ("antitumor" OR "anti-inflammatory")) across PubMed, Scopus, and Embase.
- Quality Assessment : Apply GRADE criteria to evaluate study bias, particularly for in vivo studies lacking blinding or randomization.
- Data Extraction : Use structured templates to catalog physicochemical properties, assay conditions, and outcomes .
Q. How can computational models (e.g., QSAR, molecular docking) guide the rational optimization of this compound analogs?
- Methodological Answer :
Descriptor Selection : Use cheminformatics tools (e.g., RDKit) to generate 3D molecular descriptors correlated with bioactivity.
Validation : Cross-validate docking poses with MD simulations to assess binding stability. Compare predictions with experimental IC₅₀ values for lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
